Product packaging for Arbekacin sulfate(Cat. No.:CAS No. 104931-87-5)

Arbekacin sulfate

Cat. No.: B034759
CAS No.: 104931-87-5
M. Wt: 650.7 g/mol
InChI Key: UTUVRPOLEMRKQC-XDJMXTNXSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Arbekacin sulfate is a semisynthetic aminoglycoside antibiotic derived from dibekacin, engineered to resist inactivation by bacterial aminoglycoside-modifying enzymes (AMEs). Its primary research value lies in the study of multidrug-resistant Gram-positive bacterial infections, particularly those caused by methicillin-resistant Staphylococcus aureus (MRSA). Arbekacin exerts its bactericidal effect by binding irreversibly to the bacterial 30S ribosomal subunit, thereby disrupting the initiation complex and causing misreading of the mRNA, which ultimately leads to lethal protein synthesis inhibition. Researchers utilize this compound to investigate mechanisms of aminoglycoside action, bacterial resistance pathways, and synergistic effects with other antibacterial agents. It serves as a critical tool for in vitro assays, including minimum inhibitory concentration (MIC) determinations, and in vivo models of infection, providing invaluable insights for developing novel strategies to combat antibiotic-resistant pathogens. This high-purity reagent is essential for microbiological and pharmacological research aimed at addressing the global challenge of antimicrobial resistance.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C22H46N6O14S B034759 Arbekacin sulfate CAS No. 104931-87-5

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S)-4-amino-N-[(1R,2S,3S,4R,5S)-5-amino-4-[(2R,3R,6S)-3-amino-6-(aminomethyl)oxan-2-yl]oxy-2-[(2S,3R,4S,5S,6R)-4-amino-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-hydroxycyclohexyl]-2-hydroxybutanamide;sulfuric acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H44N6O10.H2O4S/c23-4-3-12(30)20(34)28-11-5-10(26)18(37-21-9(25)2-1-8(6-24)35-21)17(33)19(11)38-22-16(32)14(27)15(31)13(7-29)36-22;1-5(2,3)4/h8-19,21-22,29-33H,1-7,23-27H2,(H,28,34);(H2,1,2,3,4)/t8-,9+,10-,11+,12-,13+,14-,15+,16+,17-,18+,19-,21+,22+;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTUVRPOLEMRKQC-XDJMXTNXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C(OC1CN)OC2C(CC(C(C2O)OC3C(C(C(C(O3)CO)O)N)O)NC(=O)C(CCN)O)N)N.OS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H]([C@H](O[C@@H]1CN)O[C@@H]2[C@H](C[C@H]([C@@H]([C@H]2O)O[C@@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)N)O)NC(=O)[C@H](CCN)O)N)N.OS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H46N6O14S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0046694
Record name Arbekacin sulfate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0046694
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

650.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

104931-87-5
Record name Arbekacin sulfate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=104931-87-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Arbekacin sulfate [JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0104931875
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Arbekacin sulfate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0046694
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ARBEKACIN SULFATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G7395HZ992
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Mechanistic Investigations of Arbekacin Sulfate Action

Elucidation of Ribosomal Binding and Bacterial Protein synthesis Inhibition

The primary intracellular target of Arbekacin (B1665167), like other aminoglycoside antibiotics, is the bacterial ribosome, the essential cellular machinery for protein synthesis. nih.gov By interfering with ribosomal function, Arbekacin effectively halts the production of proteins necessary for bacterial survival, leading to cell death. patsnap.com

Interaction with the Bacterial 30S Ribosomal Subunit

Arbekacin exerts its antibacterial effect by binding to the 30S subunit of the bacterial ribosome. patsnap.comdrugbank.com This small ribosomal subunit plays a critical role in the initiation of protein synthesis and in decoding the messenger RNA (mRNA) template. patsnap.com Arbekacin's binding to the 30S subunit is irreversible and induces conformational changes that disrupt the fidelity of the translation process. drugbank.comnih.gov Specifically, it targets the A-site on the 30S subunit, which is the binding site for aminoacyl-tRNA (aa-tRNA) during peptide chain elongation. nih.govnih.gov This interaction is crucial for its bactericidal activity.

Molecular Interactions with 16S Ribosomal RNA and Ribosomal Protein S12

The specific binding site for Arbekacin is located within the helix 44 (h44) of the 16S ribosomal RNA (rRNA), a major component of the 30S subunit. nih.govnih.gov This region is highly conserved among bacteria and is critical for the decoding function of the ribosome. Arbekacin binds to four nucleotides of the 16S rRNA and one amino acid of the ribosomal protein S12. drugbank.com

Key interactions include the binding of Arbekacin to the A-site, which forces a conformational change, flipping out two universally conserved adenine (B156593) residues (A1492 and A1493). nih.govresearchgate.net This change mimics the state of the ribosome when a correct codon-anticodon pair is formed, thereby reducing the accuracy of tRNA selection. researchgate.net The unique 3-amino-2-hydroxybutyric (AHB) moiety of Arbekacin provides additional stabilizing interactions with rRNA nucleobases, contributing to its prolonged residence time on the ribosome and its high potency. nih.gov While ribosomal protein S12 is a component of the 30S subunit and mutations in its gene (rpsL) can confer resistance to some aminoglycosides, Arbekacin's primary interaction is with the 16S rRNA. drugbank.comresearchgate.net

Table 1: Key Molecular Interactions of Arbekacin with the Bacterial Ribosome
Ribosomal ComponentSpecific Binding Site/RegionNature of InteractionFunctional Consequence
30S SubunitA-site (decoding center)Irreversible bindingGeneral disruption of protein synthesis
16S rRNAHelix 44 (h44), near A1492/A1493Hydrogen bonds, electrostatic interactionsInduces conformational change, impairs decoding accuracy
Ribosomal Protein S12One amino acid residueBinding interactionContributes to interference with the decoding site
Arbekacin AHB MoietyrRNA nucleobasesAdditional stabilizing interactionsProlonged ribosome dwelling time, increased potency

Consequences of Messenger RNA Misreading and Aberrant Peptide Synthesis

The binding of Arbekacin to the ribosomal A-site has severe consequences for the bacterial cell. It significantly impairs the ribosome's proofreading function, leading to a dramatic increase in the misreading of the mRNA codon. nih.gov This results in several detrimental outcomes:

Incorporation of incorrect amino acids : The ribosome incorporates wrong amino acids into the growing polypeptide chain, leading to the synthesis of nonfunctional, misfolded, or toxic proteins. patsnap.com

Premature termination : Arbekacin can cause the premature release of the incomplete peptide chain from the ribosome. patsnap.com

Inhibition of translocation : The drug hampers the movement of the ribosome along the mRNA, slowing down or halting protein synthesis altogether. nih.gov

Formation of error clusters : Studies have shown that aminoglycosides can induce clusters of translation errors, where multiple amino acid substitutions occur in a single protein, greatly increasing proteotoxic stress. noaa.gov

These effects collectively disrupt essential cellular processes, leading to a bactericidal effect. patsnap.com Research has shown that Arbekacin can decrease the accuracy of mRNA decoding by approximately 80,000-fold. nih.gov

Energy-Dependent Cellular Uptake and Intrabacterial Distribution Dynamics

For Arbekacin to reach its ribosomal target, it must first cross the bacterial cell envelope. This process is not passive but relies on an active, energy-dependent transport system. patsnap.comnih.gov The uptake of aminoglycosides like Arbekacin occurs in distinct phases.

The initial interaction is electrostatic, where the positively charged antibiotic binds to the negatively charged components of the bacterial outer membrane, such as lipopolysaccharides (LPS) in Gram-negative bacteria. nih.gov Following this, the drug traverses the inner membrane in a process that is dependent on the cell's bioenergetic state, particularly the proton motive force. nih.govresearchgate.net

This energy-dependent transport is divided into two main phases:

Energy-Dependent Phase I (EDP-I) : A slow, initial uptake phase that is rate-limiting. oipub.com

Energy-Dependent Phase II (EDP-II) : A subsequent, much faster phase of accumulation. This phase is triggered by the initial binding of Arbekacin to ribosomes and the synthesis of aberrant proteins. nih.govoipub.com These faulty proteins are thought to insert into the cell membrane, further disrupting its integrity and facilitating a rapid influx of the antibiotic, ultimately leading to cell death. nih.gov

Once inside the cytoplasm, Arbekacin is distributed and accumulates to high concentrations, allowing it to efficiently bind to the large population of bacterial ribosomes and exert its inhibitory effects on protein synthesis.

Table 2: Phases of Arbekacin Cellular Uptake
PhaseDescriptionEnergy DependenceKey Features
Initial BindingElectrostatic interaction with the outer membrane.NoReversible binding to LPS and phospholipids.
Energy-Dependent Phase I (EDP-I)Slow transport across the cytoplasmic membrane.Yes (Proton Motive Force)Rate-limiting step.
Energy-Dependent Phase II (EDP-II)Rapid, self-potentiated uptake.YesTriggered by aberrant protein synthesis, leading to accelerated accumulation.

Antimicrobial Spectrum and Efficacy Research of Arbekacin Sulfate

In Vitro Susceptibility Profiling of Arbekacin (B1665167) Sulfate (B86663)

Arbekacin sulfate demonstrates potent in vitro activity against a wide range of clinically relevant bacterial strains, including multidrug-resistant (MDR) pathogens. nih.govtoku-e.comasm.orgnih.gov

This compound exhibits strong antimicrobial potency against MRSA, often showing an antibacterial effect equivalent to that of vancomycin (B549263) (VCM) and superior to other aminoglycosides like gentamicin (B1671437) (GM), tobramycin (B1681333) (TOB), and amikacin (B45834) (AMK). nih.govdovepress.comnih.gov Surveillance studies in Japan have indicated that the antimicrobial activity of arbekacin against MRSA has remained stable over time, with its MIC90 values not significantly changing between 1990 and 2006. dovepress.com

In various studies, the MIC90 of arbekacin against MRSA clinical isolates has consistently been reported at low concentrations. For instance, one study found the MIC90 of arbekacin against MRSA to be 1 µg/mL, significantly lower than that of amikacin (32 µg/mL) and gentamicin (128 µg/mL) against the same isolates. nih.govcabidigitallibrary.org Another study reported MIC50 and MIC90 values of 0.25 μg/ml and 0.5 μg/ml, respectively, for arbekacin against S. aureus (including 43% MRSA) isolated from hospitalized pneumonia patients. asm.orgnih.gov

Table 1: In Vitro Susceptibility of this compound Against Staphylococcus aureus (including MRSA) Isolates

PathogenMIC50 (µg/mL)MIC90 (µg/mL)Reference
Staphylococcus aureus (43% MRSA)0.250.5 asm.orgnih.gov
MRSA Clinical Isolates-1 nih.govcabidigitallibrary.org
Methicillin-Susceptible S. aureus-1 tandfonline.com
Methicillin-Resistant Coagulase-Negative Staphylococci (MRCNS)-2 nih.govcabidigitallibrary.org
Staphylococcus epidermidis-0.5 tandfonline.com

Furthermore, arbekacin has shown synergistic activity in combination with vancomycin against gentamicin-resistant MRSA strains. nih.govcabidigitallibrary.org It has also been suggested as a potential agent against vancomycin-intermediate S. aureus (VISA) and hetero-VISA strains. nih.gov

This compound exhibits broad antimicrobial activities against Gram-negative bacteria, including Escherichia coli, Pseudomonas aeruginosa, and Klebsiella pneumoniae. nih.govdovepress.comnih.govtoku-e.comtandfonline.com Its effectiveness against multidrug-resistant Gram-negative bacteria, such as P. aeruginosa and Acinetobacter baumannii, has garnered attention. nih.govdovepress.com

For Acinetobacter baumannii, studies have shown arbekacin to be one of the most potent aminoglycosides. The median MIC for arbekacin against 200 Acinetobacter baumannii-calcoaceticus isolates was 2 μg/mL, with 97.5% of isolates having MICs <8 μg/mL and 86.5% having MICs <4 μg/mL. nih.govdovepress.comcabidigitallibrary.org Against A. baumannii clinical isolates, 65% were susceptible to arbekacin (MIC ≤ 4 µg/mL), and it was the most potent aminoglycoside tested against this pathogen. nih.govnih.gov Synergy testing has also suggested an enhanced effect of arbekacin-carbapenem combinations against A. baumannii. nih.govdovepress.com

Against P. aeruginosa isolates from hospitalized pneumonia patients, arbekacin demonstrated MIC50 and MIC90 values of 1 μg/ml and 4 μg/ml, respectively. asm.orgnih.gov The MIC90 of arbekacin against P. aeruginosa has been reported to be 1-4 fold lower than that of other aminoglycosides like amikacin and gentamicin, and even meropenem. nih.gov Arbekacin-based combinations have also shown synergistic effects against multidrug-resistant P. aeruginosa (MDRP). nih.gov

For Enterobacteriaceae, arbekacin and gentamicin generally showed more potency than tobramycin and amikacin against isolates from hospitalized pneumonia patients. asm.orgnih.gov The MIC90s of arbekacin for Escherichia coli and Citrobacter freundii were 1 µg/mL and 16 µg/mL, respectively, which were lower than those of amikacin and gentamicin. nih.govnih.gov

Table 2: In Vitro Susceptibility of this compound Against Key Gram-Negative Pathogens

PathogenMIC50 (µg/mL)MIC90 (µg/mL)Susceptibility Rate (MIC ≤ 4 µg/mL)Reference
Acinetobacter baumannii2>12865.0% nih.gov
Acinetobacter baumannii-calcoaceticus2 (median)-86.5% (MIC < 4 µg/mL) nih.govdovepress.comcabidigitallibrary.org
Pseudomonas aeruginosa14- asm.orgnih.gov
Escherichia coli0.25-11-8- asm.orgnih.govnih.gov
Citrobacter freundii-16- nih.govnih.gov
Klebsiella pneumoniae0.25-11-8- asm.orgnih.gov

Arbekacin also demonstrates activity against other Gram-positive bacteria, including methicillin-susceptible Staphylococcus aureus (MSSA) and methicillin-resistant coagulase-negative staphylococci (MRCNS). nih.govtandfonline.comnih.gov The MIC90 for arbekacin against MSSA was 1 µg/mL, and against Staphylococcus epidermidis it was 0.5 µg/mL, both indicating potent activity. tandfonline.com

In Vivo Efficacy Studies of this compound

The in vivo efficacy of this compound has been evaluated in both preclinical models and clinical research, demonstrating its effectiveness in treating bacterial infections.

In preclinical models, this compound has shown significant efficacy. In a mouse mixed infection model involving both MRSA and P. aeruginosa, arbekacin demonstrated a protective polymicrobial effect, with a median effect dose (ED50) of 19.5 mg/kg, which was significantly lower than that of vancomycin (>100 mg/kg). nih.govdovepress.com

A study evaluating ME1100 (an optimized formulation of arbekacin for inhalation) in a murine model of ventilator-associated pneumonia (VAP) caused by P. aeruginosa showed improved survival rates and significantly reduced bacterial counts in the lungs and blood with ME1100 treatment compared to placebo and amikacin. oup.comnii.ac.jp

This compound has been clinically used in Japan since 1990 and in Korea since 2000 for the treatment of sepsis and pneumonia caused by MRSA. nih.govpatsnap.comdovepress.comnih.gov Clinical studies have reported high efficacy rates for this compound in patients with MRSA infections.

Table 3: Clinical Efficacy Rates of this compound in Specific Syndromes

SyndromeClinical Efficacy Rate (%)Microbiologic Efficacy Rate (%)Reference
Sepsis (MRSA)87.5- nih.govnih.gov
Pneumonia (MRSA)90.5- nih.govnih.gov
Overall MRSA Infections (Pneumonia/Sepsis)89.7- nih.govnih.gov
MRSA Infections (varied syndromes)66.7 - 89.746.2 - 83 nih.govcabidigitallibrary.org
Skin and Soft Tissue Infections (MRSA)97.597.5 researchgate.net

This compound has also shown high efficacy for the treatment of multidrug-resistant Gram-negative bacterial infections, such as those caused by A. baumannii and P. aeruginosa. dovepress.comnih.gov In one study, arbekacin demonstrated a 100% efficacy rate against P. aeruginosa, although the number of cases was small. nih.gov

Clinical Research on Infection Outcomes in Specific Syndromes (e.g., pneumonia, sepsis, skin and soft tissue infections)

Comparative Antimicrobial Efficacy Research of this compound

This compound has been extensively studied for its comparative antimicrobial efficacy against various bacterial strains when juxtaposed with other classes of antibiotics.

Comparison with Other Aminoglycoside Antibiotics (e.g., Gentamicin, Amikacin, Tobramycin)

This compound demonstrates superior activity against various bacterial strains compared to other aminoglycosides. Against methicillin-resistant Staphylococcus aureus (MRSA) and methicillin-resistant coagulase-negative staphylococci (MRCNS) clinical isolates, this compound exhibited significantly lower minimum inhibitory concentration for 90% of organisms (MIC90) values compared to Amikacin and Gentamicin sensus.org. For instance, the MIC90 of Arbekacin against MRSA was 1 µg/mL, while that of Amikacin was 32 µg/mL and Gentamicin was 128 µg/mL sensus.org. Similarly, against MRCNS, Arbekacin's MIC90 was 2 µg/mL, compared to Amikacin's 128 µg/mL and Gentamicin's 256 µg/mL sensus.org.

Table 1: Comparative MIC90 Values (µg/mL) Against Staphylococci

AntibioticMRSA (MIC90) sensus.orgMRCNS (MIC90) sensus.org
Arbekacin12
Amikacin32128
Gentamicin128256

This compound also shows potent in vitro activity against multidrug-resistant Gram-negative bacteria, including high-level gentamicin-resistant Enterococci, multidrug-resistant Pseudomonas aeruginosa, and Acinetobacter baumannii nih.govsensus.orgwikipedia.orgwikipedia.orgwikidata.org. Studies assessing its activity against Gram-negative bacilli found that this compound had similar MIC50 values to Amikacin and Gentamicin, and a lower MIC50 value than Tobramycin wikipedia.orgeragene.com. For Escherichia coli and Citrobacter freundii, the MIC90 of Arbekacin was 2-4 fold and 8-16 fold lower than those of Amikacin and Gentamicin, respectively sensus.org. Against Pseudomonas aeruginosa, the MIC90 of Arbekacin has been shown to be 1-4 fold lower than other aminoglycosides like Amikacin and Gentamicin sensus.org.

Table 2: Comparative MIC90 Values (µg/mL) Against Select Gram-Negative Bacilli

AntibioticEscherichia coli (MIC90) sensus.orgCitrobacter freundii (MIC90) sensus.orgPseudomonas aeruginosa (MIC90) sensus.org
Arbekacin1161-4
Amikacin2-4128-2564-16
Gentamicin2-4128-2564-16

The effectiveness of this compound against resistant strains is attributed to its structural design, which allows it to remain active in the presence of various aminoglycoside-inactivating enzymes, such as aminoglycoside-phosphotransferase (APH), aminoglycoside-adenyltransferase (AAD), and aminoglycoside-acetyltransferase (AAC) wikipedia.orgwikipedia.org. This enzymatic stability contributes significantly to its potent antibacterial action where other aminoglycosides may fail wikipedia.orgwikipedia.org.

Mechanisms of Bacterial Resistance and Arbekacin Sulfate S Resilience

Bacterial Aminoglycoside Modifying Enzymes (AMEs) and Their Inactivation Mechanisms

Aminoglycoside modifying enzymes (AMEs) are a diverse family of bacterial enzymes that chemically alter aminoglycoside antibiotics, thereby reducing their affinity for the ribosomal target and rendering them ineffective. nih.govsmpdb.canih.govmetabolomicsworkbench.org These enzymes catalyze the covalent modification of aminoglycosides through three primary mechanisms: N-acetylation, O-nucleotidylation, and O-phosphorylation. nih.govfishersci.ienih.govsmpdb.cawikipedia.orgmetabolomicsworkbench.orgnih.gov

AME Class Modification Type Co-factor Target Site on Aminoglycoside (General) Impact on Antibiotic Activity
Aminoglycoside N-Acetyltransferases (AACs) N-acetylation Acetyl-CoA Amino groups (e.g., 1, 3, 2', 6') Reduces ribosomal binding affinity, inactivates antibiotic. nih.govnih.gov
Aminoglycoside O-Nucleotidyltransferases (ANTs) O-nucleotidylation ATP Hydroxyl groups (e.g., 2'', 3'', 4', 6, 9) Reduces ribosomal binding affinity, inactivates antibiotic. smpdb.canih.gov
Aminoglycoside O-Phosphotransferases (APHs) O-phosphorylation ATP (or GTP) Hydroxyl groups (e.g., 2'', 3', 5') Reduces ribosomal binding affinity due to steric hindrance and unfavorable electrostatics. smpdb.canih.gov

Aminoglycoside N-Acetyltransferases (AACs)

Aminoglycoside N-acetyltransferases (AACs) catalyze the transfer of an acetyl group from acetyl-Coenzyme A (acetyl-CoA) to an amino group of the aminoglycoside molecule. nih.govsmpdb.canih.govprobes-drugs.orgguidetopharmacology.org This modification typically occurs at specific amino positions, leading to different AAC subclasses, such as AAC(1), AAC(3), AAC(2'), and AAC(6'). nih.govguidetopharmacology.org Arbekacin (B1665167) sulfate (B86663) exhibits a weak affinity for the AAC(6')-IV enzyme. thermofisher.comwikipedia.orgontosight.ai While some Staphylococcus aureus strains containing the bifunctional enzyme AAC(6')-APH(2'') can modify Arbekacin, this occurs at a slower rate compared to other aminoglycosides like gentamicin (B1671437). smpdb.cawikipedia.orgmims.comwikipedia.org Research has also identified a novel 4'''-N-acetylation mechanism at position 1 of the 3-amino-2-hydroxybutyric (AHB) group in some Arbekacin-resistant MRSA strains, suggesting a mutation-modified AAC(6')-APH(2'') enzyme is responsible. wikipedia.orguni.lu

Aminoglycoside O-Nucleotidyltransferases (ANTs)

Aminoglycoside O-nucleotidyltransferases (ANTs), also known as aminoglycoside adenyltransferases (AADs), inactivate aminoglycosides by transferring an adenyl group from ATP to a hydroxyl group on the antibiotic. fishersci.iesmpdb.cawikipedia.orgnih.govnih.gov Clinically relevant ANTs include ANT(2'') and ANT(4'). smpdb.canih.gov A notable advantage of Arbekacin sulfate is its stability against inactivation by ANT(4') and AAD(2''). thermofisher.comwikipedia.orgsmpdb.caontosight.aimims.com

Aminoglycoside O-Phosphotransferases (APHs)

Aminoglycoside O-phosphotransferases (APHs), also referred to as aminoglycoside kinases, inactivate aminoglycosides by phosphorylating a hydroxyl group, typically utilizing ATP as the phosphate (B84403) source, though some can also use GTP. smpdb.canih.govnih.gov This phosphorylation introduces a phosphate group that reduces the antibiotic's binding affinity due to steric hindrance and unfavorable electrostatic interactions. nih.gov Key APH enzymes include APH(3') and APH(2''). smpdb.canih.gov this compound is not inactivated by APH(3'). thermofisher.comwikipedia.orgsmpdb.caontosight.ai Although some aminoglycosides like gentamicin, amikacin (B45834), tobramycin (B1681333), and kanamycin (B1662678) are completely inactivated by APH(2''), this compound retains approximately 50% activity against APH(2''). thermofisher.comwikipedia.orgsmpdb.caontosight.aimims.com

Ribosomal Target Modifications Conferring Resistance

Aminoglycoside antibiotics exert their bactericidal effect by binding to the bacterial ribosome, specifically the 30S ribosomal subunit. wikipedia.orgwikipedia.orgwikidata.org This binding involves interactions with four nucleotides of the 16S ribosomal RNA (rRNA) and a single amino acid of ribosomal protein S12, interfering with the decoding site. wikipedia.orgthermofisher.commims.com Resistance can arise from mutations within the ribosomal target or enzymatic modifications, such as methylation of the 16S rRNA. nih.gov These modifications can reduce the binding affinity of aminoglycosides, thereby diminishing their inhibitory effect on protein synthesis. nih.govnih.gov this compound, however, demonstrates a high affinity for its ribosomal binding site, which is a key factor in its potent antibacterial action. wikipedia.orgwikidata.org

Efflux Pump Systems and Permeability Alterations as Resistance Mechanisms

Bacterial cells can also develop resistance to aminoglycosides through efflux pump systems and alterations in cell permeability. nih.govfishersci.ienih.gov Efflux pumps actively transport the antibiotic out of the bacterial cell, reducing its intracellular concentration below therapeutic levels. nih.gov Similarly, decreased permeability or reduced uptake of the antibiotic can prevent it from reaching its intracellular target. fishersci.ienih.gov this compound enters the bacterial cell through an energy-dependent transport system, facilitated by the bacterial membrane potential. wikipedia.org While these are general mechanisms of aminoglycoside resistance, the primary resilience of this compound is more prominently linked to its ability to evade enzymatic modification.

This compound's Unique Structural Features Counteracting Resistance Mechanisms

This compound is a semisynthetic aminoglycoside antibiotic derived from dibekacin (B1670413). wikipedia.orgfishersci.sethermofisher.comwikipedia.orgontosight.ai Its unique efficacy against resistant bacterial strains, including MRSA, stems from a critical structural modification: the presence of an N-1 (S)-4-amino-2-hydroxybutyryl (AHB) group attached to the 2-deoxystreptamine (B1221613) (2-DOS) ring. thermofisher.commims.comsmpdb.ca This AHB moiety plays a pivotal role in counteracting common resistance mechanisms.

The N-1 AHB group sterically hinders the binding of many AMEs, thereby minimizing the inactivation of the drug. thermofisher.commims.comnih.govsmpdb.ca This structural feature is particularly effective against a range of aminoglycoside-modifying enzymes that typically render other aminoglycosides, such as gentamicin, tobramycin, and amikacin, ineffective. thermofisher.comwikipedia.orgsmpdb.caontosight.ai Consequently, this compound maintains its activity against strains that possess these enzymes. fishersci.sewikipedia.orgwikidata.orgontosight.aimims.com Furthermore, the unique AHB moiety of Arbekacin contributes to its stable and prolonged dwelling time at the canonical aminoglycoside binding pocket on the ribosome through interactions with rRNA nucleobases, providing a molecular basis for its higher potency as a bacterial translation inhibitor. This structural design allows this compound to bypass common resistance mechanisms, making it a valuable tool in treating infections caused by resistant pathogens. wikidata.orgmims.com

Pharmacokinetic and Pharmacodynamic Research of Arbekacin Sulfate

Pharmacokinetic Disposition Studies of Arbekacin (B1665167) Sulfate (B86663)

Arbekacin sulfate, like other aminoglycosides, is typically administered parenterally due to its poor absorption from the gastrointestinal tract. nih.gov Its pharmacokinetic profile is crucial for understanding its systemic behavior and optimizing its therapeutic application.

Systemic Absorption and Distribution Characteristics

Following intramuscular administration, this compound is rapidly absorbed, with peak serum concentrations generally achieved within 30 minutes to 1 hour. nih.gov Once absorbed, this compound distributes throughout the body, exhibiting a relatively small volume of distribution, which indicates its primary confinement to the extracellular fluid. nih.gov

Studies in subjects with normal renal function have reported an apparent volume of distribution (V) ranging from 0.28 to 0.37 liters per kilogram (L/kg). nih.gov In patients with severe renal insufficiency, the apparent V can range from 0.26 to 0.56 L/kg. nih.gov Arbekacin can penetrate into various tissues and bodily fluids, including the kidneys, where it exerts its antibacterial effects. nih.gov Minimal metabolism of this compound occurs within the body. nih.gov

Elimination Pathways and Renal Clearance Investigations

The primary route of elimination for this compound is through the kidneys, where it is excreted unchanged in the urine via glomerular filtration. nih.govnih.gov While the majority is eliminated this way, some tubular reabsorption also occurs. nih.gov

The elimination half-life of this compound in subjects with normal renal function typically ranges from 1.5 to 2.7 hours. nih.govnih.gov However, in patients with severe renal insufficiency (creatinine clearance [CLcr] less than 10 ml/min), the half-life is significantly prolonged, ranging from 18.5 to 46.4 hours. nih.gov Total body clearance (CL) values reflect this dependency on renal function, with normal renal function subjects showing a CL of 97 to 146 ml/min per 1.73 m², while those with severe renal insufficiency exhibit a much lower CL of 8 to 12 ml/min per 1.73 m². nih.gov A clear inverse relationship has been observed between the serum half-life of arbekacin and creatinine (B1669602) clearance. nih.gov Approximately 70% to 78% of the administered arbekacin is excreted in the urine within 8 hours post-injection. nih.gov

Table 1: Pharmacokinetic Parameters of this compound Based on Renal Function
ParameterNormal Renal Function (CLcr ≥ 80 ml/min)Severe Renal Insufficiency (CLcr < 10 ml/min)Reference
Half-life (h)1.5 - 2.718.5 - 46.4 nih.govnih.gov
Apparent Volume of Distribution (L/kg)0.28 - 0.370.26 - 0.56 nih.gov
Total Body Clearance (ml/min per 1.73 m²)97 - 1468 - 12 nih.gov

Population Pharmacokinetic Modeling and Covariate Analysis

The pharmacokinetic profile of this compound is often well-described by a two-compartment open model. nih.gov Population pharmacokinetic (PK) modeling studies have identified several key covariates that significantly influence arbekacin disposition, including creatinine clearance (CLcr), age, and body weight (WT). nih.govnih.govnih.gov

For instance, drug clearance (CL) has been modeled with specific relationships to CLcr, age, and body weight, varying based on the range of creatinine clearance. One model proposes the following equations for clearance:

For CLcr < 80 ml/min: CL (liter/h) = 0.0319 * CLcr + (26.5 / age) nih.gov

For CLcr ≥ 80 ml/min: CL (liter/h) = 0.0130 * CLcr + 0.0342 * WT + (26.5 / age) nih.gov

The volume of distribution for both the central and peripheral compartments can vary between healthy individuals and infected patients, with further differences observed across various disease types. For example, the volume for the peripheral compartment was reported as 50.6 liters in patients with pneumonia and 24.3 liters in patients with sepsis. nih.gov Additionally, elderly subjects (aged 80 years or over) have, on average, shown a 19% greater volume for the central compartment. nih.gov

In neonates, population PK studies have indicated that arbekacin clearance (CL) is significantly related to postconceptional age (PCA), body weight (BW), and serum creatinine levels. The volume of distribution (V) in neonates was primarily related to BW. Specific formulas for neonatal CL have been derived:

For PCA < 33 weeks: CLarbekacin = 0.0238 × BW / serum creatinine level nih.govnih.gov

For PCA ≥ 33 weeks: CLarbekacin = 0.0367 × BW / serum creatinine level nih.govnih.gov The volume of distribution for arbekacin in neonates was estimated at 0.54 liters/kg. nih.govnih.gov

Table 2: Population Pharmacokinetic Model Equations for Arbekacin Clearance
Patient GroupClearance (CL) Equation (liter/h)Reference
Adults (CLcr < 80 ml/min)CL = 0.0319 * CLcr + (26.5 / age) nih.gov
Adults (CLcr ≥ 80 ml/min)CL = 0.0130 * CLcr + 0.0342 * WT + (26.5 / age) nih.gov
Neonates (PCA < 33 weeks)CL = 0.0238 * BW / serum creatinine level nih.govnih.gov
Neonates (PCA ≥ 33 weeks)CL = 0.0367 * BW / serum creatinine level nih.govnih.gov

Pharmacodynamic Evaluation and Exposure-Response Relationships

Arbekacin, as an aminoglycoside, exhibits concentration-dependent antibacterial activity, meaning its bactericidal effect is more pronounced with higher drug concentrations. nih.govnih.govnih.govsensus.org

Characterization of the Post-Antibiotic Effect (PAE)

A significant pharmacodynamic characteristic of this compound is its post-antibiotic effect (PAE). The PAE refers to the continued suppression of bacterial growth even after the antibiotic concentration has fallen below the minimum inhibitory concentration (MIC). nih.gov Arbekacin has been shown to exhibit a long-lasting PAE. nih.govnih.gov Comparative studies have indicated that the post-antibiotic effect of arbekacin against Staphylococcus aureus is longer compared to that of vancomycin (B549263). nih.govuni.lu

Correlation of Pharmacokinetic/Pharmacodynamic Indices with Antimicrobial Efficacy

The ratio of the area under the concentration-time curve to the minimum inhibitory concentration (AUC/MIC ratio) is widely recognized as the pharmacokinetic/pharmacodynamic (PK/PD) index most closely associated with the efficacy of arbekacin. nih.govsensus.orgnih.gov The peak serum concentration to MIC ratio (Cmax/MIC) has also been shown to correlate with clinical efficacy. nih.govsensus.org

Research findings suggest specific AUC/MIC ratio targets for achieving various antimicrobial efficacy endpoints. For instance, in Klebsiella pneumoniae, Pseudomonas aeruginosa, and Staphylococcus aureus, the total-drug epithelial lining fluid (ELF) AUC/MIC ratio targets associated with bacterial reduction endpoints have been characterized. For K. pneumoniae, a net bacterial stasis was associated with an AUC/MIC of 40.2, a 1-log10 CFU reduction with 80.0, and a 2-log10 CFU reduction with 167. nih.gov

Studies investigating the relationship between serum drug levels and efficacy have shown that higher peak drug levels (Cpeak) and increased doses correlate with greater clinical efficacy. nih.govnih.gov A Cmax/MIC ratio of 8 or more has been statistically identified as predictive of efficacy. nih.govsensus.org Probability of target attainment (PTA) analyses, which assess the likelihood of achieving specific PK/PD targets, have demonstrated that high probabilities of target attainment (e.g., ≥90%) can be achieved at MIC values significantly higher than the MIC90 for various pathogens, particularly with appropriate dosing regimens and considering renal function. nih.govresearchgate.net

Table 3: Arbekacin Total-Drug ELF AUC/MIC Ratio Targets for Efficacy
PathogenInfection ModelNet Bacterial Stasis (AUC/MIC)1-log10 CFU Reduction (AUC/MIC)2-log10 CFU Reduction (AUC/MIC)Reference
Klebsiella pneumoniaeOne-compartment in vitro infection model40.280.0167 nih.gov
Pseudomonas aeruginosaIn vitro and in vivo infection modelsNot specifiedSpecific targets determinedSpecific targets determined nih.gov
Staphylococcus aureusIn vitro and in vivo infection modelsNot specifiedSpecific targets determinedSpecific targets determined nih.gov

Pharmacodynamic Target Attainment in Preclinical and Clinical Infection Models

Pharmacokinetic/pharmacodynamic (PK/PD) studies are crucial for understanding the relationship between drug exposure and antimicrobial efficacy, facilitating the optimization of dosing regimens. For this compound, the area under the concentration-time curve to minimum inhibitory concentration (AUC/MIC) ratio has been identified as the most reliable PK/PD index correlating with microbiologic outcome. wikipedia.orgwikipedia.org This index predicts the efficacy of this compound across various infection models. wikipedia.org

Preclinical Infection Models

Research in preclinical models, including neutropenic murine thigh and lung infection models, and in vitro chemostat models, has established specific AUC/MIC targets for this compound. These targets are associated with different levels of bacterial reduction. For instance, in the neutropenic murine thigh infection model, an AUC/MIC ratio of 89 was required for a 1-log CFU reduction in bacterial count. wikipedia.org This model is often considered to provide the most conservative PK/PD target for a given drug exposure. wikipedia.orgwikipedia.org In contrast, lower AUC/MIC targets were observed in the neutropenic murine lung infection model (6) and the in vitro chemostat model (35) for the same 1-log CFU reduction. wikipedia.org For net stasis of colony-forming units (CFU) from baseline, an AUC/MIC ratio greater than 24 was identified as a target in the neutropenic murine thigh infection model. wikipedia.org

The following table summarizes the PK/PD targets observed in preclinical models:

Infection ModelEndpointPK/PD Target (AUC/MIC Ratio)Citation
Neutropenic Murine Thigh Infection1-log CFU Reduction89 wikipedia.org
Neutropenic Murine Thigh InfectionNet Stasis of CFU>24 wikipedia.org
Neutropenic Murine Lung Infection1-log CFU Reduction6 wikipedia.org
In vitro Chemostat Model1-log CFU Reduction35 wikipedia.org

Clinical Infection Models

Pharmacodynamic target attainment analyses have been extended to clinical infection models, particularly for formulations like ME1100, an arbekacin inhalation solution developed for hospital-acquired bacterial pneumonia (HABP) and ventilator-associated bacterial pneumonia (VABP). wikipedia.orgfishersci.camims.com These analyses utilize population pharmacokinetic (PPK) models, non-clinical PK/PD targets, and in vitro surveillance data to simulate target attainment in patient populations. wikipedia.orgfishersci.camims.com

For ME1100, a 600 mg twice daily (BID) regimen in simulated patients with normal renal function (creatinine clearance >80 to ≤120 ml/min/1.73 m²) demonstrated high probabilities of PK/PD target attainment. wikipedia.orgmims.com The highest MIC values at which there were ≥90% probabilities of achieving a 1-log CFU reduction from baseline, based on total-drug epithelial lining fluid (ELF) AUC/MIC ratio targets, were 32 µg/ml for Klebsiella pneumoniae (in vitro model), 32 µg/ml for Pseudomonas aeruginosa (in vitro model), and 64 µg/ml for Staphylococcus aureus (in vitro model). wikipedia.orgmims.com When considering the P. aeruginosa target from an in vivo infection model, the highest MIC value for ≥90% probability of target attainment was 128 µg/ml. wikipedia.org

In the context of complicated urinary tract infections (cUTI), the probability of target attainment (PTA) for a 1-log CFU reduction (AUC/MIC = 89) was greater than 90% at an MIC of 1 mcg/mL, but decreased to 62-73% at an MIC of 2 mcg/mL. wikipedia.org For net stasis (AUC/MIC = 24), over 90% of simulated cUTI patients achieved the target at an MIC of 2 mcg/mL. wikipedia.org

The following table illustrates the probability of target attainment for this compound (ME1100) in simulated patients:

PathogenPK/PD Target EndpointModel TypeHighest MIC for ≥90% PTA (µg/ml)Citation
Klebsiella pneumoniae1-log CFU ReductionIn vitro32 wikipedia.orgmims.com
Pseudomonas aeruginosa1-log CFU ReductionIn vitro32 wikipedia.orgmims.com
Pseudomonas aeruginosa1-log CFU ReductionIn vivo128 wikipedia.org
Staphylococcus aureus1-log CFU ReductionIn vitro64 wikipedia.orgmims.com

Toxicity and Safety Mechanistic Research of Arbekacin Sulfate

Molecular and Cellular Mechanisms of Nephrotoxicity Associated with Arbekacin (B1665167) Sulfate (B86663)

The nephrotoxicity of aminoglycosides, including arbekacin, is a well-documented phenomenon that primarily targets the proximal tubular cells of the kidney. nih.govecu.edu Although arbekacin was developed to have a more favorable safety profile compared to earlier aminoglycosides like gentamicin (B1671437), understanding the molecular and cellular basis of its potential renal toxicity is essential. nih.govscielo.br

The process begins after glomerular filtration, where a small but significant portion of the administered arbekacin is taken up by the epithelial cells of the proximal tubules. nih.gov This uptake is a critical initiating step. Inside the tubular cells, arbekacin accumulates within lysosomes, leading to a cascade of detrimental cellular events. A primary mechanism of toxicity involves the interaction of the drug with phospholipids in the cell membranes, disrupting their metabolism and leading to a condition known as phospholipidosis. scielo.brmdpi.com

This disruption of cellular homeostasis triggers mitochondrial dysfunction, which impairs cellular energy production and increases the generation of reactive oxygen species (ROS). nih.gov The resulting oxidative stress damages cellular components, including proteins, lipids, and DNA, ultimately leading to programmed cell death (apoptosis) and necrosis of the proximal tubular cells. mdpi.comnih.gov This cellular damage manifests clinically as acute tubular necrosis (ATN), which can impair renal function. mdpi.comnih.gov Research indicates that arbekacin exhibits a reduced binding affinity for acidic phospholipids and causes less inhibition of lysosomal phospholipase compared to other aminoglycosides, which may contribute to its comparatively lower nephrotoxic potential. scielo.br

Mechanistic StepMolecular/Cellular EventConsequence
UptakeArbekacin is reabsorbed from the glomerular filtrate into proximal tubular epithelial cells.Drug accumulation in the renal cortex.
Intracellular AccumulationThe drug is sequestered within lysosomes.High intracellular drug concentration.
Phospholipid InteractionArbekacin binds to and disrupts the metabolism of membrane phospholipids.Lysosomal phospholipidosis.
Organelle DysfunctionMitochondria are damaged, leading to impaired energy production.Increased production of Reactive Oxygen Species (ROS).
Cellular DamageOxidative stress and direct toxicity lead to apoptosis and necrosis.Acute Tubular Necrosis (ATN) and compromised kidney function.

Strategies and Research for Mitigating Arbekacin Sulfate-Induced Toxicities

Given the mechanisms of arbekacin-induced toxicity, research has focused on developing protective strategies that can be employed concurrently with treatment. These approaches aim to either reduce drug accumulation in target tissues or counteract the downstream cellular damage.

For nephrotoxicity, one promising strategy involves the co-administration of polyanionic compounds like polyaspartic acid. nih.govscielo.br These agents are thought to compete with aminoglycosides for binding to the negatively charged phospholipids on the brush border membrane of proximal tubule cells, thereby reducing the uptake of the drug and preventing the initiation of the toxic cascade. nih.gov Another avenue of research is the development of arbekacin derivatives with modifications designed to reduce their intrinsic toxicity while preserving their antibacterial efficacy. nih.gov For example, the synthesis of 5-deoxy-5-fluoro and 5-deoxy-5,5-difluoro derivatives of arbekacin has been explored as a way to decrease toxicity. nih.gov

To mitigate ototoxicity, a significant focus has been on the use of antioxidants to combat the damaging effects of ROS. medscape.comfrontiersin.org Agents such as N-acetylcysteine, vitamin E, and coenzyme Q10 have shown otoprotective effects in animal studies by scavenging free radicals. nih.govfrontiersin.org Similarly, iron chelators like deferoxamine have demonstrated the ability to prevent ototoxicity by sequestering the iron that catalyzes aminoglycoside-induced ROS formation. nih.govnih.gov The development of novel aminoglycoside analogs that are less ototoxic is also an active area of investigation, with the goal of separating the desired antibacterial activity from the unwanted toxic effects on hair cells. frontiersin.org

ToxicityMitigation StrategyProposed Mechanism of Action
Nephrotoxicity Co-administration of Polyaspartic AcidCompetitively inhibits arbekacin binding to phospholipids on proximal tubule cells, reducing drug uptake. nih.govscielo.br
Development of Fluoro-derivativesChemical modification of the arbekacin molecule to reduce its inherent toxic potential. nih.gov
Ototoxicity Antioxidant AdministrationScavenges Reactive Oxygen Species (ROS) generated by arbekacin, preventing oxidative damage to hair cells. nih.govfrontiersin.org
Iron Chelator Co-administrationBinds free iron, preventing it from catalyzing the formation of ROS in the inner ear. nih.govnih.gov
Development of Novel AnalogsDesigning new aminoglycoside molecules with reduced affinity for inner ear targets or decreased ability to enter hair cells. frontiersin.org

Synthetic Methodologies and Chemical Derivatization Research of Arbekacin Sulfate

Synthetic Routes for Arbekacin (B1665167) Sulfate (B86663) and its Precursors (e.g., Dibekacin)

The synthesis of arbekacin sulfate is a complex process, often described as long and intricate, with semi-synthetic technologies predominantly controlled by Japanese companies google.com. Arbekacin is derived from dibekacin (B1670413) by attaching the (S)-(−)-4-amino-2-hydroxybutyryl (AHB) side chain to the N-1 position of dibekacin researchgate.netingentaconnect.comrsc.org. This regioselective derivatization is a significant challenge due to the similar reactivity of different amino groups on dibekacin rsc.org.

Several synthetic routes have been developed for dibekacin and arbekacin:

Kanamycin (B1662678) B-Based Route for Dibekacin and Arbekacin: One method utilizes kanamycin B as the initial raw material google.compatsnap.com. This multi-step process involves:

Amino Group Protection: Protecting the five amino groups of kanamycin B, typically using tert-butoxycarbonyl (Boc) groups google.compatsnap.com. For instance, 1,3,2′,6′,3′′-penta-aza-tert-butoxycarbonyl-kanamycin B can be obtained by reacting kanamycin B with di-tert-butyl dicarbonate (B1257347) and sodium carbonate in water and isopropanol (B130326) google.compatsnap.com.

Hydroxyl Group Protection: Protecting the hydroxyl groups at the 4″ and 6″ positions, often through aldol (B89426) condensation google.compatsnap.com.

Double Bond Formation: Elimination of the 3′ and 4′ hydroxyl groups to form double bonds, often in the presence of 2,4,5-triiodoimidazole, triphenylphosphine, and imidazole (B134444) google.compatsnap.com.

Deprotection and Hydrogenation for Dibekacin: Removal of amino and hydroxyl protection in a hydrochloric methanol (B129727) solution, followed by catalytic hydrogenation to yield dibekacin google.compatsnap.com.

Arbekacin Synthesis from Dibekacin:

Acylation and Deprotection: Using 3′,4′-dideoxy-3′,4′-didehydro-kanamycin B (a precursor to dibekacin) as a raw material, all amino and hydroxyl groups can be protected with trimethylsilyl (B98337) groups google.compatsnap.com. The 1-position amino group is then modified with a synthetically obtained active ester through acylation google.compatsnap.com. Subsequent removal of protecting groups with hydrochloric acid and hydrazine (B178648) hydrate, followed by catalytic hydrogenation, yields arbekacin google.compatsnap.com.

One-Pot Synthesis: More recently, an efficient and scalable one-pot production process has been developed to prepare arbekacin directly from dibekacin rsc.orgrsc.orgresearchgate.net. This method addresses the challenge of regioselectivity by evaluating the reactivity of NH2 groups through Density Functional Theory (DFT) theoretical calculations and optimizing process conditions, including solvent polarity rsc.orgrsc.orgresearchgate.net. This approach can involve protecting all amino and hydroxyl groups of dibekacin simultaneously using hexamethyldisilazane (B44280) (HMDS) and trimethylchlorosilane (TMSCl), followed by reaction with an active ester rsc.org.

Selective Side Chain Introduction: Another method focuses on selectively introducing the AHB side chain at the N-1 position of 3′,4′-dideoxy-3′,4′-didehydro-kanamycin B, utilizing the reactivity difference between the amino groups at C1 and C3′ google.com. This involves tert-butyloxycarbonyl protection of amino groups at C3, C2′, and C6′, and then directly using amino-protected 1-tert-butoxy amide-3-hydroxybutyric acid as an acylation reagent for the amino group at C1, followed by acidic hydrolysis to remove the Boc protection google.com.

Impurity Profiling, Isolation, and Structural Characterization in this compound Synthesis

The semi-synthetic process of this compound can lead to the formation of process-related impurities with structures similar to arbekacin, making their separation and identification challenging researchgate.netingentaconnect.com. Impurity profiling studies are crucial for understanding the potential sources of these impurities and for controlling their content in the final product ingentaconnect.com.

Research has identified and characterized several impurities in the semi-synthetic process of this compound. These impurities are often generated from the current preparation process starting from 3′,4′-didehydro-dibekacin researchgate.netingentaconnect.com.

Identified Impurities and Characterization Methods:

Four potential process-related impurities were detected and isolated during one impurity profiling study researchgate.netingentaconnect.com. These were separated using techniques such as High-Performance Liquid Chromatography with Evaporative Light Scattering Detector (HPLC-ELSD) and column chromatography employing weakly acidic cation exchange resin researchgate.netingentaconnect.com. Structural characterization was performed using a combination of spectroscopic techniques, including Electrospray Ionization Mass Spectrometry (ESI-MS/MS), ¹H Nuclear Magnetic Resonance (NMR), ¹³C NMR, and 2D-NMR researchgate.netingentaconnect.comrsc.org.

The characterized impurities include:

Dibekacin: The precursor molecule.

3-N-γ-aminohydroxybutyric (AHB)-dibekacin: An impurity where the AHB side chain is substituted on the amino group at C-3 instead of the desired C-1 position ingentaconnect.com.

3″-N-AHB-dibekacin: An impurity with the AHB side chain substituted at the C-3″ position ingentaconnect.com.

1,3-N,N-di-AHB-dibekacin: An impurity with two AHB side chains attached ingentaconnect.com.

The following table summarizes the identified impurities and their characteristic mass spectrometry data:

SubstancetR (min)[M+H]+ (m/z)Fragment Ions (m/z)Proposed Chemical Structure
Dibekacin5.495452324, 291, 163, 129Dibekacin
3-N-AHB-dibekacin7.180553425, 392, 264, 1623-N-γ-aminohydroxybutyric-dibekacin
3″-N-AHB-dibekacin---3″-N-γ-aminohydroxybutyric-dibekacin
1,3-N,N-di-AHB-dibekacin---1,3-N,N-di-γ-aminohydroxybutyric-dibekacin

The presence of these impurities highlights the challenges in achieving high regioselectivity during the acylation step of arbekacin synthesis rsc.org. Understanding the formation of these impurities is crucial for developing robust synthetic processes and ensuring the purity of the final this compound drug substance ingentaconnect.com.

Development of Novel this compound Derivatives and Analogs with Enhanced Properties

Research into arbekacin derivatives and analogs aims to develop compounds with improved properties, particularly in overcoming bacterial resistance mechanisms and enhancing antibacterial activity. Arbekacin itself was developed to be refractory to most aminoglycoside-modifying enzymes found in resistant bacteria nih.gov.

Studies have explored modifications to the arbekacin structure to enhance its activity against resistant strains, especially MRSA. One approach involved modifying the 2″-hydroxyl group of dibekacin (DKB) or arbekacin (ABK) nih.gov.

Key Derivatization Strategies and Findings:

2″-Amino-2″-deoxy Derivatives: Conversion of the 2″-hydroxyl group via DMSO-DCC oxidation followed by reductive amination with NH₄OAc-NaBH₃CN yielded 2″-amino-2″-deoxy-DKB (D1) and -ABK (A1) nih.gov.

Further Modifications: Derivatives such as 5-deoxy (D2 and A2), 5-epifluoro (D3 and A3), and 5-epiamino (D4 and A4) were also synthesized nih.gov.

Research Findings on Enhanced Properties:

All synthesized 2″-amino-2″-deoxy-arbekacin derivatives (A1, A2, A3, and A4) demonstrated excellent activity against MRSA and Gram-negative bacteria nih.gov. Among these, derivative A4, characterized by a 5-epiamino modification, was identified as a promising new candidate for an anti-MRSA agent due to its low acute toxicity and nephrotoxicity nih.gov.

This research indicates that strategic chemical modifications to the arbekacin core, particularly at the 2″-position, can lead to novel analogs with enhanced antibacterial efficacy and potentially improved safety profiles, addressing the ongoing challenge of antibiotic resistance.

Synergistic Antimicrobial Strategies and Combination Therapy Research with Arbekacin Sulfate

Arbekacin (B1665167) Sulfate (B86663) in Combination with Beta-Lactam Antibiotics

Research has demonstrated the enhanced efficacy of arbekacin sulfate when used in conjunction with beta-lactam antibiotics against various pathogens, most notably Methicillin-resistant Staphylococcus aureus (MRSA). nih.gov Studies have shown that even when the Fractional Inhibitory Concentration (FIC) index does not indicate a favorable synergistic effect, the combination of arbekacin with beta-lactams such as imipenem (B608078)/cilastatin, flomoxef, and cefotiam (B1212589) results in significant bactericidal activity against MRSA. nih.gov A key finding is that administering arbekacin before the beta-lactam antibiotic leads to higher bactericidal activity. nih.gov Furthermore, this combination prolongs the post-antibiotic effect (PAE) compared to arbekacin alone. nih.gov

Investigations into the combination of arbekacin and ampicillin (B1664943) against MRSA have also shown promising results, with a study reporting a 48.7% frequency of an FIC index ≤ 0.5, indicating a better antibacterial effect than eight other tested combinations. nih.gov The success of this particular combination is attributed to ampicillin's high binding affinity to penicillin-binding protein 3 in MRSA. nih.gov

The synergistic activity of arbekacin with carbapenems, another class of beta-lactam antibiotics, has been noted against multidrug-resistant Gram-negative bacteria. nih.gov Specifically, combinations with imipenem have shown strong antibacterial effects against MRSA, particularly when arbekacin concentrations are maintained at the minimum inhibitory concentration (MIC). nih.gov This combination is also considered beneficial for treating mixed infections involving MRSA and Gram-negative bacteria like Pseudomonas aeruginosa. nih.gov

Table 1: Synergistic Effects of this compound with Beta-Lactam Antibiotics

Beta-Lactam Antibiotic Target Pathogen Observed Synergistic Effects
Imipenem/Cilastatin MRSA Enhanced bactericidal activity, prolonged post-antibiotic effect. nih.gov
Flomoxef MRSA Increased bactericidal activity, particularly when arbekacin is administered first. nih.gov
Cefotiam MRSA Greater bactericidal activity and growth inhibition. nih.gov
Ampicillin MRSA High frequency of synergistic interaction (FIC index ≤ 0.5). nih.gov
Imipenem MRSA & P. aeruginosa Strong antibacterial effect against MRSA and potential for treating mixed infections. nih.gov
Cefminox MRSA Strong antibacterial effect against MRSA. nih.gov

Synergistic Effects against Multidrug-Resistant Gram-Negative Pathogens

This compound shows significant promise in combination therapies against multidrug-resistant (MDR) Gram-negative bacteria, including Pseudomonas aeruginosa and Acinetobacter baumannii. nih.govnih.gov The synergistic effect of arbekacin in combination with beta-lactams is a key area of this research. nih.govnih.gov

Against MDR P. aeruginosa, studies have highlighted the synergistic effects of arbekacin combined with aztreonam. nih.gov This combination has been shown to be a useful therapeutic strategy for infections caused by these challenging pathogens. nih.gov The mechanism behind the synergy of aminoglycosides like arbekacin with carbapenems such as imipenem against P. aeruginosa is thought to involve the disruption of the outer membrane by the aminoglycoside, facilitating the action of the carbapenem. asm.org

In the case of Acinetobacter baumannii, synergy testing has suggested an enhanced effect of arbekacin-carbapenem combinations. nih.govasm.org This is particularly relevant for infections in settings with high rates of antibiotic resistance. nih.govasm.org

Research has also explored combinations against carbapenemase-producing Klebsiella pneumoniae. While specific studies on arbekacin combinations are part of the broader investigation into aminoglycoside synergies, the combination of fosfomycin (B1673569) with aminoglycosides like amikacin (B45834) has shown to be a potentially effective therapeutic candidate against these organisms. researchgate.netfrontiersin.org The principle of combining agents with different mechanisms of action is central to overcoming the resistance mechanisms of these highly resistant Gram-negative bacteria.

Table 2: Synergistic Effects of this compound against Multidrug-Resistant Gram-Negative Pathogens

Combination Agent Target Pathogen Observed Synergistic Effects
Beta-lactams P. aeruginosa, A. baumannii Synergistic effects against multidrug-resistant strains. nih.govnih.gov
Aztreonam MDR P. aeruginosa Reported synergistic effects. nih.gov
Carbapenems (e.g., Imipenem) A. baumannii Suggested enhanced antibacterial effect. nih.govasm.org
Imipenem P. aeruginosa Synergistic killing and prevention of resistance. asm.org
Fosfomycin (with aminoglycosides) KPC-producing K. pneumoniae Enhanced bactericidal activity. researchgate.netfrontiersin.org

Exploration of Combinations with Other Antimicrobial Agents

The exploration of this compound in combination with a variety of other antimicrobial agents has yielded promising results against several resistant bacterial strains. Time-kill assays have been instrumental in evaluating the in vitro efficacy of these combinations.

Against vancomycin (B549263) hetero-intermediate Staphylococcus aureus (hetero-VISA), combinations of arbekacin with vancomycin, teicoplanin, or ampicillin-sulbactam have demonstrated synergistic interactions. nih.govresearchgate.net The combination of arbekacin and vancomycin, in particular, has shown synergistic killing effects against all tested strains of hetero-VISA and most MRSA strains in some studies. nih.gov Research has consistently supported the in vitro synergistic activity of arbekacin and vancomycin against gentamicin-resistant MRSA isolates. researchgate.net

The combination of arbekacin with fosfomycin has been examined for the treatment of MRSA infections, showing both clinical and bacteriological efficacy. nih.gov However, it was noted that this combination had limited bacteriological efficacy against concomitant Pseudomonas aeruginosa strains. nih.gov

More novel approaches include the combination of arbekacin with agents like lysins, which are phage-derived enzymes that degrade bacterial cell walls. While research into specific arbekacin-lysin combinations is emerging, the broader strategy of combining lysins with conventional antibiotics like vancomycin has shown to be more effective in treating MRSA infections in animal models than the antibiotic alone. frontiersin.org Similarly, bacteriocins, which are antimicrobial peptides, have been shown to have synergistic effects when used with antibiotics like kanamycin (B1662678) and erythromycin (B1671065) against MRSA. frontiersin.org

Table 3: Synergistic Effects of this compound with Other Antimicrobial Agents

Combination Agent Target Pathogen Observed Synergistic Effects
Vancomycin Hetero-VISA, MRSA Synergistic killing effect. nih.govresearchgate.netnih.gov
Teicoplanin Hetero-VISA Synergistic interaction. nih.govnih.gov
Ampicillin-sulbactam Hetero-VISA, MRSA Synergistic interaction in time-kill assays. nih.gov
Rifampin Hetero-VISA Investigated in combination therapies. nih.govnih.gov
Quinupristin-dalfopristin Hetero-VISA Evaluated in combination with arbekacin. nih.govnih.gov
Fosfomycin MRSA Displayed clinical and bacteriological efficacy. nih.gov

Advanced Research Applications and Future Perspectives for Arbekacin Sulfate

Development of Inhaled Arbekacin (B1665167) Sulfate (B86663) Formulations for Respiratory Tract Infections (e.g., Hospital-Acquired Pneumonia, Ventilator-Associated Pneumonia)

The administration of antimicrobial therapy via inhalation offers a promising approach for treating pulmonary infections such as hospital-acquired bacterial pneumonia (HABP) and ventilator-associated pneumonia (VABP), aiming to increase drug exposure at the infection site in the lower respiratory tract while minimizing systemic exposure asm.orgresearchgate.netoup.com. Arbekacin, with its broad spectrum of activity against Gram-positive bacteria, including MRSA, and Gram-negative bacteria like Pseudomonas aeruginosa and Acinetobacter species, is being developed as an inhalation solution (ME1100) for these indications asm.orgoup.comnih.govjst.go.jp.

Studies have investigated the efficacy and pharmacokinetics of inhaled arbekacin. In a murine model of ventilator-associated pneumonia caused by P. aeruginosa, ME1100 demonstrated improved survival rates and significantly reduced bacterial counts in the lungs compared to placebo and amikacin (B45834) oup.com. For instance, the survival rate was significantly improved in the 10 and 30 mg/mL ME1100 treatment groups compared to the placebo group. The number of bacteria in the lungs was significantly lower in the 30 mg/mL ME1100 treatment group at 6 hours post-treatment oup.com.

The formulation of ME1100 involves an aqueous liquid pharmaceutical composition containing arbekacin and chloride ions, which helps reduce the coughing reaction associated with the sulfate salt form of arbekacin oup.com. Population pharmacokinetic analyses for arbekacin following ME1100 inhalation solution administration have been conducted, describing the arbekacin concentration-time profile in plasma and epithelial lining fluid (ELF) nih.gov. The bioavailability of arbekacin via the inhalational route was estimated to be 19.5% for a typical subject nih.gov.

Research also highlights the development of powder-based inhalable microparticles containing arbekacin-loaded nanoparticles, showing good aerosol performance and comparable antimicrobial effects jst.go.jp. For example, ABK-SD/mannitol (MAN) nanocomposite particles exhibited a superior fine particle fraction (28.4 ± 5.4%) compared to ABK-MAN microparticles (11.4 ± 7.6%), suggesting their suitability for inhalation drug formulations jst.go.jp.

Table 1: Efficacy of ME1100 (Inhaled Arbekacin) in Murine VAP Model oup.com

Treatment GroupSurvival Rate Improvement (vs. Placebo)Bacterial Count in Lungs (at 6h, 30 mg/mL ME1100)
10 mg/mL ME1100SignificantNot specified
30 mg/mL ME1100SignificantSignificantly lower than all other groups
PlaceboBaselineBaseline
AmikacinNot specifiedNot significantly lower

Table 2: Pharmacokinetic Parameters of Arbekacin (ME1100) in Murine VAP Model oup.com

Parameter (30 mg/mL ME1100)ValueUnit
Cmax in ELF31.1mg/L
Cmax in Plasma1.2mg/L

Expanded Application in Challenging Clinical Scenarios and Specific Patient Cohorts

Arbekacin sulfate is increasingly being explored for its application in challenging clinical scenarios and specific patient cohorts, particularly those with infections caused by multidrug-resistant organisms where other antibiotics may be ineffective ontosight.aicabidigitallibrary.orghealth.mil. Its activity extends to high-level gentamicin-resistant Enterococci, multidrug-resistant Pseudomonas aeruginosa, and Acinetobacter baumannii cabidigitallibrary.orgnih.govresearchgate.net.

Studies have shown arbekacin's effectiveness in patients with hematological malignancies complicated by infections, including febrile neutropenia, who are at high risk for MRSA infections researchgate.netashpublications.org. In a phase 4 study involving 35 patients with hematological malignancies, 54 febrile or infectious episodes were registered, demonstrating the drug's utility in this vulnerable population ashpublications.org. The clinical response was rated as "effective" if symptoms of infection disappeared or significantly improved, considering vital signs, serum C-reactive protein (CRP) concentration, and other clinical parameters ashpublications.org.

Arbekacin has also shown promise in combination therapies. For instance, combination trials with other antibiotics suggest that arbekacin can be a promising strategy to control Enterococcus species and multidrug-resistant P. aeruginosa cabidigitallibrary.orgnih.gov. In vitro studies have shown synergistic effects when arbekacin is combined with vancomycin (B549263) against gentamicin-resistant MRSA isolates, with the combination producing synergistic activity against 12 out of 13 tested MRSA strains nih.gov.

Table 3: Clinical Efficacy of Arbekacin in MRSA Sepsis or Pneumonia cabidigitallibrary.orgnih.gov

Dose Regimen (Cpeak target)Overall Efficacy RateEfficacy Rate for SepsisEfficacy Rate for Pneumonia
≥5-6 mg/kg (10-15 μg/mL)89.7% (26/29 patients)87.5% (7/8 patients)90.5% (19/21 patients)

Emerging Research Areas and Unexplored Therapeutic Potentials

Beyond its established antibacterial role, emerging research areas are uncovering unexplored therapeutic potentials for this compound. One notable area is its ability to promote mRNA translation even in the presence of premature termination codons (PTCs) in mutated genes guidetopharmacology.org. This "readthrough strategy" has led to the evaluation of arbekacin as a potential treatment for Duchenne muscular dystrophy (DMD), a genetic disorder caused by mutations leading to truncated, non-functional dystrophin protein ncats.ioguidetopharmacology.orgnibn.go.jpnibn.go.jp. By promoting ribosomal readthrough of PTCs, arbekacin could potentially increase the production of full-length, functional proteins guidetopharmacology.org. Nobelpharma is actively developing an intravenous formulation of this compound, known as nonsense readthrough compound or NPC 14, for the treatment of Duchenne muscular dystrophy, with a Phase II study underway ncats.ionibn.go.jpnibn.go.jp.

This repurposing effort highlights a novel mechanism of action for an antibiotic, suggesting that arbekacin's utility may extend beyond its antimicrobial properties into genetic disorder therapies guidetopharmacology.org. Further research is needed to fully understand and harness these non-antibiotic effects.

Role of Therapeutic Drug Monitoring Research in Optimizing this compound Regimens

Therapeutic Drug Monitoring (TDM) plays a crucial role in optimizing this compound regimens to maximize clinical efficacy and minimize potential toxicities, particularly nephrotoxicity oup.comcabidigitallibrary.orgnih.govnih.govdovepress.com. While arbekacin exhibits concentration-dependent bacterial killing, the optimal target concentrations for efficacy and safety have been refined through research nih.govnih.gov.

Studies have shown that higher peak concentrations (Cpeak) of arbekacin are associated with greater clinical efficacy cabidigitallibrary.org. For instance, a study demonstrated a 100% efficacy rate in patients who achieved higher Cpeak values at the final TDM compared to the first TDM dovepress.com. The recommended initial dose of arbekacin is often set at 5-6 mg/kg or higher, with dosage adjustments based on TDM to achieve a Cpeak of 10-15 μg/mL or higher cabidigitallibrary.orgnih.gov. This individualized dosing approach is crucial given the variability in pharmacokinetic parameters among patients, including those with renal dysfunction nih.govdovepress.comalkemlabs.com.

Population pharmacokinetic analyses are instrumental in developing models that describe arbekacin's concentration-time profile, aiding in dose individualization nih.govnih.gov. These models consider factors like normalized creatinine (B1669602) clearance and weight as covariates influencing arbekacin clearance nih.gov. The goal of TDM research is to establish clear exposure-response relationships for arbekacin in various patient populations, ensuring both effective bacterial eradication and reduced risk of adverse events nih.govnih.gov.

Future Directions in this compound Research and Development

Future directions in this compound research and development are multifaceted, aiming to further enhance its clinical utility and address evolving medical needs. Key areas include:

Refinement of Inhaled Formulations: Continued development and clinical trials for inhaled arbekacin formulations (e.g., ME1100) are crucial to establish their widespread use for respiratory tract infections, particularly in the context of multidrug-resistant pathogens in HABP and VABP asm.orgresearchgate.netoup.comthieme-connect.com. This includes optimizing aerosol delivery systems and particle characteristics for improved lung deposition and efficacy jst.go.jp.

Expansion of Indications for Multidrug-Resistant Organisms: Further research into the efficacy of arbekacin, potentially in combination with other agents, against emerging and highly resistant Gram-negative bacteria (e.g., carbapenemase-producing Enterobacteriaceae, extensively drug-resistant P. aeruginosa, and Acinetobacter species) is vital cabidigitallibrary.orgnih.govresearchgate.netresearchgate.net. This could lead to expanded approved indications beyond MRSA nih.gov.

Exploration of Non-Antimicrobial Applications: The promising preliminary findings regarding arbekacin's readthrough potential for genetic disorders like Duchenne muscular dystrophy warrant extensive investigation guidetopharmacology.orgnibn.go.jpnibn.go.jp. This represents a significant paradigm shift for an antibiotic and could open entirely new therapeutic avenues.

Personalized Medicine Approaches: Continued TDM research, coupled with advanced pharmacokinetic-pharmacodynamic (PK-PD) modeling, will facilitate more precise, individualized dosing regimens. This will optimize therapeutic outcomes while minimizing toxicity, especially in vulnerable populations such as critically ill patients, neonates, and those with compromised renal function nih.govnih.govdovepress.com.

Resistance Surveillance and Countermeasures: Ongoing surveillance of arbekacin resistance patterns is essential to preserve its effectiveness ontosight.aihealth.mil. Research into novel combination therapies or strategies to overcome emerging resistance mechanisms will be critical for maintaining arbekacin's long-term viability as an antimicrobial agent cabidigitallibrary.orgnih.gov.

These future directions underscore this compound's potential to remain a valuable therapeutic agent, not only in the ongoing battle against antimicrobial resistance but also in addressing unmet needs in other disease areas.

Q & A

Q. What analytical techniques are recommended for quantifying Arbekacin sulfate purity in experimental preparations?

High-performance liquid chromatography (HPLC) with UV detection is the gold standard for quantifying this compound purity. Method validation should include specificity, linearity, accuracy, and precision. Impurity profiling requires spiking experiments with certified reference materials (e.g., degradation products or isomers). Stability-indicating methods should be employed to detect changes under stress conditions (e.g., heat, light, pH variations) .

Q. What pharmacokinetic (PK) parameters are critical for optimizing this compound dosing in preclinical studies?

Key PK parameters include:

  • Peak concentration (Cmax): Ensure levels exceed the minimum inhibitory concentration (MIC) of target pathogens.
  • Trough concentration (Cmin): Monitor to avoid nephrotoxicity (e.g., maintain <2 μg/mL).
  • Area under the curve (AUC): Correlates with efficacy; target AUC/MIC ratios >125 for gram-negative bacteria. Adjust dosing based on renal function (creatinine clearance) and use therapeutic drug monitoring (TDM) software for precision .

Q. How is the minimum inhibitory concentration (MIC) of this compound determined against resistant bacterial strains?

Use broth microdilution assays per Clinical and Laboratory Standards Institute (CLSI) guidelines. Include quality control strains (e.g., Staphylococcus aureus ATCC 29213) and validate results with parallel plate counts. For biofilm-associated infections, employ minimum biofilm eradication concentration (MBEC) assays .

Q. What in vitro models are appropriate for studying this compound’s bactericidal activity?

  • Time-kill assays: Evaluate concentration-dependent bactericidal effects over 24–48 hours.
  • Checkerboard assays: Assess synergy with β-lactams or vancomycin against methicillin-resistant Staphylococcus aureus (MRSA).
  • Galleria mellonella model: A cost-effective invertebrate model for preliminary efficacy and toxicity screening .

Q. What are the key considerations for formulating this compound in aqueous injections?

Ensure isotonicity (e.g., with sodium chloride), pH stabilization (6.0–7.5), and sterility via autoclaving or filtration. Conduct accelerated stability studies (25°C/60% RH and 40°C/75% RH) for 6 months, with HPLC monitoring for degradation products like deacetylated derivatives .

Advanced Research Questions

Q. How should a clinical trial be designed to evaluate high-dose this compound efficacy against MRSA with conflicting prior results?

  • Study design: Randomized controlled trial (RCT) with double-blinding and active comparator (e.g., vancomycin).
  • Endpoints: Primary (clinical cure rate at 14 days) and secondary (bacterial eradication, 30-day mortality).
  • Sample size: Power analysis (α=0.05, β=0.2) to detect ≥20% efficacy difference.
  • TDM integration: Use Habekacin® software for dose adjustments to maintain Cmax >15 μg/mL and Cmin <2 μg/mL .

Q. What methodologies assess this compound’s stability under various storage conditions?

  • Forced degradation studies: Expose to oxidative (H2O2), acidic (0.1M HCl), and alkaline (0.1M NaOH) conditions.
  • Long-term stability: Store at 4°C, 25°C, and 40°C; analyze monthly via HPLC-UV.
  • Mass spectrometry (LC-MS/MS): Identify degradation products and quantify trace impurities .

Q. How can discrepancies between in vitro susceptibility data and clinical outcomes for this compound be addressed?

  • PK/PD modeling: Use Monte Carlo simulations to predict clinical success rates based on in vitro MIC distributions.
  • Host factors: Adjust for immunocompromised status or comorbidities in animal models.
  • Resistance mechanisms: Perform whole-genome sequencing to detect aminoglycoside-modifying enzymes (e.g., aac(6')-Ib) .

Q. What strategies mitigate nephrotoxicity risks during extended this compound therapy?

  • Biomarker monitoring: Track serum creatinine, cystatin C, and urinary kidney injury molecule-1 (KIM-1).
  • Dosing adjustments: Reduce frequency (e.g., alternate-day dosing) in patients with eGFR <60 mL/min.
  • Adjunct therapies: Co-administer antioxidants (e.g., N-acetylcysteine) in preclinical models .

Q. How can pharmacogenomic data be integrated into this compound dosing regimens?

  • Genetic screening: Identify polymorphisms in MT-RNR1 (mitochondrial rRNA) to avoid ototoxicity.
  • Population PK models: Incorporate covariates like age, weight, and ABCC2 transporter variants.
  • Clinical validation: Conduct prospective studies linking genotype-guided dosing to efficacy/toxicity outcomes .

Methodological Considerations

  • Data contradiction analysis: Compare results across studies using meta-analytic tools (e.g., RevMan) and assess heterogeneity via I<sup>2</sup> statistics. Confounding variables (e.g., prior antibiotic exposure) should be adjusted via multivariate regression .
  • Reproducibility: Share raw data (e.g., MIC values, PK curves) in public repositories like Zenodo. Follow FAIR principles (Findable, Accessible, Interoperable, Reusable) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Arbekacin sulfate
Reactant of Route 2
Arbekacin sulfate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.